(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1213006-01-9
VCID: VC2946291
InChI: InChI=1S/C12H15NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11H,2-4,13H2,1H3/t11-/m1/s1
SMILES: COC(=O)C1=CC2=C(CCCC2N)C=C1
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.: 1213006-01-9

Cat. No.: VC2946291

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate - 1213006-01-9

Specification

CAS No. 1213006-01-9
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name methyl (8R)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Standard InChI InChI=1S/C12H15NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11H,2-4,13H2,1H3/t11-/m1/s1
Standard InChI Key SJXJNEAOJHBQIZ-LLVKDONJSA-N
Isomeric SMILES COC(=O)C1=CC2=C(CCC[C@H]2N)C=C1
SMILES COC(=O)C1=CC2=C(CCCC2N)C=C1
Canonical SMILES COC(=O)C1=CC2=C(CCCC2N)C=C1

Introduction

(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chiral compound with significant applications in medicinal chemistry and organic synthesis. Its unique structure, featuring an amino group and a carboxylate ester attached to a tetrahydronaphthalene ring system, makes it a valuable intermediate in the synthesis of pharmaceutical compounds and complex organic molecules.

Synthetic Routes

The synthesis of (R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves several key steps:

  • Starting Material: The process begins with a suitable naphthalene derivative.

  • Reduction: The naphthalene derivative undergoes reduction to form the tetrahydronaphthalene ring system.

  • Amination: Introduction of the amino group at the 8th position is achieved through various amination reactions.

  • Esterification: The carboxylate ester group is introduced via esterification reactions, often using methanol and an acid catalyst.

Industrial production may utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions

(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo several types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The amino group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Biological Activity

Research has shown that (R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate exhibits several biological activities:

  • Antimicrobial Activity: It has potential antimicrobial properties against various bacterial strains by disrupting cell membranes or inhibiting metabolic pathways.

  • Enzyme Inhibition: It acts as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered biochemical reactions within cells.

  • Neuroprotective Effects: Preliminary studies suggest neuroprotective properties, potentially useful in treating neurodegenerative diseases by preventing protein aggregation.

Applications in Research and Industry

The compound is used as an intermediate in medicinal chemistry for synthesizing pharmaceutical compounds. It also serves as a building block in organic synthesis for creating complex molecules. Additionally, it is utilized in biological studies to investigate enzyme interactions and receptor binding.

Data Table: Comparison with Similar Compounds

CompoundCAS NumberMolecular WeightBiological Activity
(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate1213006-01-9205.25 g/molAntimicrobial, Enzyme Inhibition, Neuroprotective
8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid130532-64-8227.69 g/molPotential applications in pharmaceutical research

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